acetic acid is a hypothetical compound belonging to the class of sulfonamides. Sulfonamides are organic compounds containing the sulfonamide functional group (R-S(=O)2-NR'2), where R and R' represent organic groups. These compounds have been extensively studied for their biological activity, particularly their antibacterial properties.
(Methylsulfonyl)aminoacetic acid, also known as 4-(methylsulfonyl)phenylacetic acid, is an organic compound characterized by its unique functional groups, which include a methylsulfonyl group and an amino group attached to a phenylacetic acid backbone. This compound is classified under non-steroidal anti-inflammatory drugs (NSAIDs) and is primarily used in pharmaceutical applications as an impurity reference material.
The synthesis of (methylsulfonyl)aminoacetic acid can be achieved through various methods, including:
These synthetic routes are advantageous due to their scalability and efficiency, making them suitable for industrial applications.
The molecular structure of (methylsulfonyl)aminoacetic acid includes:
The structural representation can be summarized by its SMILES notation: CS(=O)(=O)c1ccc(CC(=O)O)cc1, which illustrates the connectivity between atoms in the molecule .
(Methylsulfonyl)aminoacetic acid can participate in several chemical reactions:
These reactions are important for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for (methylsulfonyl)aminoacetic acid primarily involves its role as an anti-inflammatory agent. It is believed to inhibit cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism is similar to other non-steroidal anti-inflammatory drugs, making it effective in treating conditions such as arthritis and other inflammatory disorders .
These properties are essential for understanding how the compound behaves in biological systems and during storage .
(Methylsulfonyl)aminoacetic acid has several applications in scientific research:
The versatility of this compound makes it valuable in both research and clinical settings, highlighting its importance in advancing pharmaceutical sciences.
The compound systematically named {2-[(Methylsulfonyl)amino]phenyl}acetic acid represents a specialized aromatic acetic acid derivative. Its molecular formula is C₉H₁₁NO₄S, with a molecular weight of 229.25 g/mol. The core structure features a phenyl ring substituted at the ortho-position with an acetic acid chain (–CH₂COOH) and a methylsulfonylamino group (–NHSO₂CH₃). Alternative nomenclature includes:
The methylsulfonylamino (mesylamino) group is a key identifier, distinguishing it from simpler phenylacetic acids. Its IUPAC name emphasizes the sulfonamide nitrogen’s substitution pattern, critical for accurate chemical indexing [4] [8].
Table 1: Nomenclature and Identifiers
| Classification | Identifier |
|---|---|
| Systematic IUPAC Name | {2-[(Methylsulfonyl)amino]phenyl}acetic acid |
| Molecular Formula | C₉H₁₁NO₄S |
| Molecular Weight | 229.25 g/mol |
| CAS Registry Number | 90536-66-6 |
| Other CAS Numbers | 7292-80-0 (isomer) |
| SMILES | CS(=O)(NC₁=CC=CC=C₁CC(=O)O)=O |
This molecule integrates two pharmacophores with distinct electronic properties:
Crystallographic studies suggest restricted rotation around the C–N bond due to partial double-bond character from nitrogen lone-pair delocalization into the sulfonyl group. This rigidity influences conformational preferences in solid-state assemblies [4] [9].
Table 2: Key Functional Group Properties
| Functional Group | Bond Characteristics | Electronic Effects | Role in Reactivity |
|---|---|---|---|
| Carboxylic Acid (–COOH) | O–H (v ~3000 cm⁻¹); C=O (v ~1710 cm⁻¹) | Electron-withdrawing (inductive) | Salt formation; Nucleophilic acyl substitution |
| Sulfonamide (–NHSO₂CH₃) | S=O (v ~1350, 1150 cm⁻¹); N–H (v ~3300 cm⁻¹) | Strong electron-withdrawal | Hydrogen bonding; N-alkylation |
Historically, phenylacetic acid derivatives gained prominence as precursors to non-steroidal anti-inflammatory drugs (NSAIDs). The target compound emerged as a key impurity (Etoricoxib Impurity 3) during optimization of etoricoxib synthesis—a selective COX-2 inhibitor [5]. Traditional routes to similar compounds involved:
Modern advances exploited ortho-functionalization strategies:
In etoricoxib production, this compound forms via over-oxidation of thioether intermediates or hydrolysis of ester-protected analogs. Its detection and quantification in APIs (Active Pharmaceutical Ingredients) drove HPLC method development, with specifications requiring ≤0.15% impurity levels [2] [5].
Table 3: Synthetic Evolution of Phenylacetic Acid Derivatives
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1